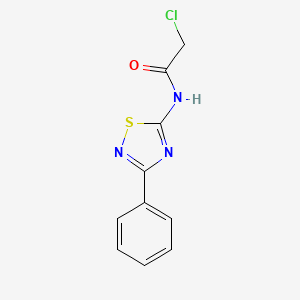

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Description

Overview of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

This compound is a synthetic organic compound belonging to the class of 1,2,4-thiadiazole derivatives with the molecular formula C10H8ClN3OS and a molecular weight of 253.71 grams per mole. The compound is identified by the Chemical Abstracts Service number 25962-68-9 and is characterized by its distinctive heterocyclic structure comprising a thiadiazole ring system. The molecule features a phenyl group attached to the third position of the 1,2,4-thiadiazole ring and a chloroacetamide substituent at the fifth position, creating a unique chemical architecture that influences its physicochemical properties and biological activities.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CCl, which clearly delineates the connectivity between the phenyl ring, thiadiazole core, and chloroacetamide functional group. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature conventions for heterocyclic compounds. Commercial availability of this compound is documented across multiple chemical suppliers, typically with purity levels ranging from 95% to 96%, indicating its accessibility for research applications.

Significance of Thiadiazole Derivatives in Chemical Research

Thiadiazole derivatives represent one of the most privileged and extensively studied heterocyclic scaffolds in modern medicinal chemistry and pharmaceutical research. These five-membered heterocyclic compounds, containing one sulfur and two nitrogen atoms, have demonstrated remarkable versatility as core structural components in numerous therapeutic agents across diverse pharmacological categories. Research discoveries have consistently highlighted the value of thiadiazole derivatives due to their exceptional chemical and thermal stability, which distinguishes them from other heterocyclic systems and makes them particularly suitable as bio-isosteric replacements in drug design.

The significance of thiadiazole derivatives extends beyond their structural stability to encompass their remarkable biological activity profiles. Current literature documents that these compounds exhibit antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer properties. The 1,2,4-thiadiazole and 1,3,4-thiadiazole isomers have gained particular attention from researchers because of their important pharmacological properties and their ability to serve as essential pharmacophores in drug development. These scaffolds play crucial roles in therapeutic medicine and contribute significantly to the development of effective pharmaceutical agents.

Modern synthetic chemistry has developed advanced techniques for the preparation of thiadiazole derivatives, including the use of heterogeneous catalysts, microwave-assisted methods, ultrasound-assisted synthesis, solvent-free processes, multicomponent reactions, and copper-catalyzed aerobic oxidative annulation procedures. These methodological advances have enhanced the diversity and potential applications of thiadiazole compounds, facilitating their exploration in agrochemical and material science applications alongside their traditional pharmaceutical uses. The structure-activity relationship studies conducted on thiadiazole derivatives have provided valuable insights into their interactions with biological systems, contributing to a better understanding of their therapeutic potential and safety profiles.

Historical Context and Discovery

The development and discovery of this compound can be traced through the broader historical progression of thiadiazole chemistry, which has evolved significantly over the past several decades. The compound was first created and documented in chemical databases on March 14, 2010, with subsequent modifications recorded as recently as May 18, 2025, indicating ongoing research interest and structural refinements. This timeline reflects the relatively recent emergence of this specific derivative within the broader context of thiadiazole research, which has experienced substantial growth in the last two decades.

The synthesis and characterization of chloroacetamide derivatives of thiadiazoles emerged from systematic efforts to develop new heterocyclic compounds with enhanced biological activities. Research conducted on related compounds demonstrates that the incorporation of chloroacetyl functionality into thiadiazole systems represents a strategic approach to modifying pharmacological properties. Historical synthesis protocols for similar compounds involve the acetylation of thiadiazole amines using chloroacetyl chloride in the presence of base catalysts, typically performed under controlled temperature conditions to ensure high yields and product purity.

The evolution of thiadiazole chemistry has been driven by the recognition that these heterocyclic systems serve as excellent scaffolds for drug development. The specific structural motif present in this compound represents the culmination of systematic structure-activity relationship studies aimed at optimizing biological activity while maintaining chemical stability. The historical development of this compound class has been influenced by advances in synthetic methodology, analytical techniques, and computational chemistry approaches that have facilitated the design and evaluation of novel thiadiazole derivatives.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple scientific perspectives, focusing exclusively on its chemical properties, structural characteristics, and research applications. The primary objective is to consolidate current knowledge regarding this specific thiadiazole derivative while highlighting its significance within the broader context of heterocyclic chemistry and pharmaceutical research. The review encompasses structural analysis, physicochemical properties, synthetic methodologies, and comparative studies with related compounds to provide a complete scientific profile.

The scope of this review is deliberately focused on the fundamental chemical and structural aspects of this compound, excluding clinical applications, therapeutic protocols, and safety considerations. Instead, the emphasis is placed on understanding the molecular basis of the compound's properties and its potential utility in research applications. The review incorporates data from multiple authoritative sources, including chemical databases, peer-reviewed literature, and commercial suppliers, to ensure comprehensive coverage of available information.

A critical component of this review involves the systematic presentation of chemical data, including molecular descriptors, structural identifiers, and physicochemical parameters that define the compound's behavior under various conditions. The review also addresses the relationship between structural features and observed properties, providing insights into the molecular basis of the compound's characteristics. Additionally, the review examines the compound within the context of thiadiazole chemistry more broadly, identifying common structural motifs and their influence on chemical behavior.

Propriétés

IUPAC Name |

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(14-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSELUSKAJCJQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been found to interact with various biological targets, including enzymes like urease and heat shock protein 90 (Hsp90), and pathways like the GABAA pathway.

Mode of Action

1,3,4-thiadiazole derivatives have been found to inhibit the activity of enzymes like urease and Hsp90, and modulate the GABAA pathway.

Biochemical Pathways

1,3,4-thiadiazole derivatives have been found to affect the gabaa pathway and the biosynthesis of prostaglandins.

Pharmacokinetics

Thiadiazole-containing compounds are known for their good liposolubility, which can positively affect their bioavailability and ability to cross cellular membranes.

Analyse Biochimique

Biochemical Properties

2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The inhibition of urease by this compound is attributed to its binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. Additionally, this compound has been reported to interact with other enzymes and proteins involved in cellular metabolism and signaling pathways.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and growth. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in apoptosis, cell cycle regulation, and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of target enzymes, such as urease, and inhibits their catalytic activity. Additionally, it can interact with transcription factors and other regulatory proteins, thereby modulating gene expression and cellular responses. The presence of the thiadiazole ring in the structure of this compound enhances its ability to cross cellular membranes and reach intracellular targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anticancer activity, without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of this compound can further interact with cellular targets, contributing to its overall biological activity. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by efflux and influx transporters. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues is also determined by its affinity for different tissue types and its ability to cross biological barriers.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.

Activité Biologique

2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (CAS Number: 25962-68-9) is a heterocyclic compound known for its diverse biological activities. This compound features a thiadiazole ring, which contributes to its interactions with various biological targets, including enzymes and cellular pathways. The following sections delve into its biochemical properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClN3OS |

| Molecular Weight (g/mol) | 253.71 |

| CAS Number | 25962-68-9 |

| Purity | 95% |

This compound exhibits significant biochemical activity due to its ability to interact with various enzymes and proteins.

Enzyme Inhibition : One of the key activities of this compound is its inhibition of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can have implications for treating conditions related to urea metabolism and may impact microbial growth in certain environments.

Cytotoxic Effects : Research has demonstrated that this compound possesses cytotoxic properties against cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer models, making it a potential candidate for anticancer drug development .

The molecular mechanism underlying the biological activity of this compound involves several pathways:

- Enzyme Interaction : The compound binds to the active sites of target enzymes like urease, effectively blocking their catalytic functions.

- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways by altering gene expression related to cell survival and proliferation.

- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at specific phases (e.g., G2/M phase), further contributing to its anticancer effects .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study examining the effects on breast adenocarcinoma (MCF-7) cells reported an IC50 value indicating significant growth inhibition at low concentrations (0.28 µg/mL). This suggests strong potential for therapeutic applications in oncology .

- Mechanistic Insights : Another investigation highlighted that this compound's ability to down-regulate matrix metalloproteinase (MMP) expression correlates with reduced metastatic potential in treated cancer cells .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide exhibits significant anticancer properties. It has been shown to inhibit tumor growth and angiogenesis in mouse xenograft models. The mechanism of action involves the inhibition of cell cycle progression by blocking the phosphorylation of cdc25A, which is essential for the activation of cyclin E/cdk2 complexes . Furthermore, studies have demonstrated that this compound induces apoptosis in various cancer cell lines, making it a potential candidate for drug development aimed at treating cancers.

Enzyme Inhibition

The compound is known to inhibit urease, an enzyme responsible for catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can have therapeutic implications for conditions related to urea metabolism and may also affect microbial growth in certain environments . The ability to interact with various enzymes highlights its potential utility in biochemical research and drug formulation.

Neuropharmacological Effects

Preliminary studies suggest that derivatives containing the thiadiazole moiety may exhibit neuropharmacological activities, including anticonvulsant effects. The interaction with GABAergic pathways indicates potential applications in treating neurological disorders.

Case Study 1: Tumor Growth Inhibition

A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound's ability to inhibit angiogenesis was attributed to its interference with vascular endothelial growth factor (VEGF) signaling pathways .

Case Study 2: Urease Inhibition

In vitro experiments showed that this compound effectively inhibited urease activity, leading to decreased ammonia production. This effect was particularly notable in microbial cultures where urease plays a critical role in nitrogen metabolism, suggesting potential applications in agriculture and environmental science .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can be contextualized by comparing it to analogous compounds in the following categories:

Structural Isomers

- 2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide : This isomer differs in the position of the phenyl group on the thiadiazole ring (5-phenyl vs. 3-phenyl). While both isomers share similar synthetic routes, the altered substitution pattern may influence electronic properties and biological interactions. For instance, steric effects from phenyl positioning could modulate binding affinity to enzymatic targets .

Heterocyclic Variations

- 2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: Replacing the thiadiazole with an oxadiazole introduces an oxygen atom instead of sulfur.

- 2,2,2-Trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate : Substituting the chloroacetamide with a trifluoroethyl carbamate group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Substituent Effects

- This compound demonstrated utility as a precursor for antimicrobial agents .

- 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide : The fused triazolo-thiadiazole-thiophene system enhances planar rigidity, likely improving affinity for kinase targets (e.g., CDK5/p25 inhibition, IC50 = 30 nM) .

Bioisosteric Replacements

- 2-Chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide : The tetrazole ring acts as a carboxylic acid bioisostere, altering acidity (predicted pKa = 11.24) and bioavailability. This modification is advantageous in drug design to evade metabolic degradation .

Comparative Data Table

Méthodes De Préparation

General Procedure for Synthesis

Based on similar compounds, a potential method for synthesizing 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide may involve the reaction of a thiadiazole amine with chloroacetyl chloride. For example, 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine can be reacted with chloroacetyl chloride in the presence of anhydrous sodium acetate to produce 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide.

Further Reactions

The chloroacetamide intermediate can undergo further nucleophilic substitution reactions. For instance, it can react with substituted thiourea derivatives, catalyzed by a base, leading to s-alkylation via nucleophilic substitution of the chlorine atom, followed by in situ cyclodehydration to yield aryl aminothiazoles.

Analytical Data

While specific analytical data for this compound are unavailable, the characterization of similar compounds involves spectroscopic methods such as:

- IR spectroscopy to confirm the disappearance of the C=O absorption band, which is characteristic of the amide function.

- ¹H NMR spectroscopy to verify the presence of specific protons and their chemical environment.

- ¹³C NMR spectroscopy to confirm the carbon skeleton and functional groups.

- HRMS (High-Resolution Mass Spectrometry) to confirm the molecular weight and purity of the synthesized compounds.

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-amino-5-phenyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is carried out in dioxane at 20–25°C, followed by dilution with water, filtration, and recrystallization from ethanol-DMF . Alternative routes may use toluene-water mixtures for refluxing with sodium azide to synthesize intermediates .

Q. How is the compound’s purity validated post-synthesis?

Purity is confirmed using chromatographic techniques (TLC, HPLC) and spectroscopic methods. For example, TLC with hexane:ethyl acetate (9:1) monitors reaction progress , while NMR and mass spectrometry verify structural integrity. Recrystallization from ethanol-DMF or pet-ether further enhances purity . PubChem-derived physicochemical data (e.g., logP, molecular weight) provide additional validation .

Q. What spectroscopic techniques are used for structural elucidation?

Q. What safety precautions are recommended during handling?

While specific safety data for this compound are limited, analogous chloroacetamides require avoiding heat, sparks, and open flames (P210). Use PPE (gloves, goggles) and work in a fume hood. Storage at 2–8°C in airtight containers is advised for stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products?

- Temperature control : Lower temperatures (0–5°C) during chloroacetyl chloride addition reduce side reactions like hydrolysis .

- Solvent selection : Polar aprotic solvents (dioxane, DMF) enhance reactivity, while toluene-water biphasic systems improve azide substitution .

- Catalyst/base optimization : Triethylamine is preferred over weaker bases for efficient deprotonation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial)?

- Standardized assays : Re-evaluate activity under consistent conditions (e.g., cell lines, incubation time).

- Structural analogs : Compare substituent effects; for example, propylsulfanyl derivatives show antitrypanosomal activity, while phenyl groups may enhance anticancer potential .

- Mechanistic studies : Use molecular docking to assess binding affinity to target proteins (e.g., kinases, DNA topoisomerases) .

Q. How does the substitution pattern on the thiadiazole ring influence bioactivity?

- Electron-withdrawing groups (e.g., -Cl, -CN) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes.

- Bulkier substituents (e.g., 4-methylbenzyl) may improve membrane permeability but reduce solubility .

- Thiol-containing derivatives exhibit higher antioxidant activity due to radical scavenging .

Q. Can computational modeling predict reactivity or metabolic pathways?

Q. How are polymorphic forms or solvates characterized?

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks .

- DSC/TGA : Identifies thermal stability and phase transitions.

- PXRD : Distinguishes between amorphous and crystalline forms .

Methodological Considerations

Q. What analytical workflows are recommended for impurity profiling?

- HPLC-MS : Detects and quantifies by-products (e.g., unreacted starting materials, hydrolysis products).

- Column chromatography : Isolates impurities using silica gel and gradient elution (hexane → ethyl acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.